![molecular formula C25H22FN3O4S B2353793 Ethyl 3-(4-fluorophenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-84-3](/img/structure/B2353793.png)
Ethyl 3-(4-fluorophenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 3-(4-fluorophenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C25H22FN3O4S and its molecular weight is 479.53. The purity is usually 95%.
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Biological Activity
Ethyl 3-(4-fluorophenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H20FN3O3S. The compound features a thieno[3,4-d]pyridazine core with various substituents that contribute to its biological properties.
Key Structural Features
- Thieno[3,4-d]pyridazine core : A bicyclic structure known for diverse pharmacological activities.
- Fluorophenyl group : Often associated with enhanced biological activity due to electron-withdrawing properties.
- Butanoylamino side chain : May influence solubility and bioavailability.
Antimicrobial Activity
Research has indicated that compounds similar to Ethyl 3-(4-fluorophenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine exhibit significant antimicrobial properties. For instance, thieno[3,4-d]pyridazines have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom is particularly noted for enhancing potency against resistant strains.
Antitumor Activity
Numerous studies have demonstrated the antitumor potential of thieno[3,4-d]pyridazine derivatives. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example:
- Case Study 1 : A derivative similar to this compound showed IC50 values in the micromolar range against various cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
The compound's structure may also confer anti-inflammatory properties. Research indicates that thieno derivatives can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. This suggests possible applications in treating inflammatory diseases.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for bacterial survival and cancer cell growth.
- Cell Cycle Arrest : Some studies report that these compounds can induce cell cycle arrest at the G2/M phase, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the cytotoxic effects observed in cancer cells treated with thieno derivatives.
Data Table of Biological Activities
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O4S/c1-2-33-25(32)22-19-15-34-23(27-20(30)10-6-9-16-7-4-3-5-8-16)21(19)24(31)29(28-22)18-13-11-17(26)12-14-18/h3-5,7-8,11-15H,2,6,9-10H2,1H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOIFUKUCZVKCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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